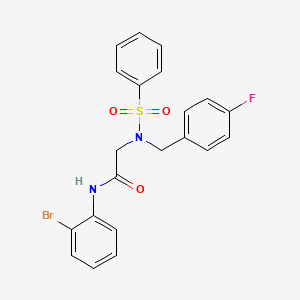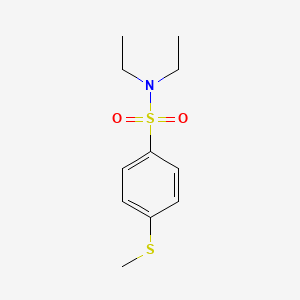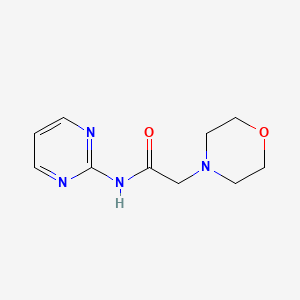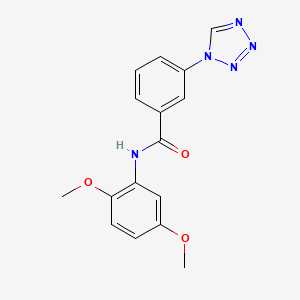
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BFB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the activity of an enzyme called dipeptidyl peptidase-4 (DPP-4). DPP-4 is involved in the breakdown of a hormone called glucagon-like peptide-1 (GLP-1), which regulates blood sugar levels. By inhibiting DPP-4, N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide increases the levels of GLP-1, leading to improved glucose regulation and other physiological effects.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to induce apoptosis (cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve glucose regulation and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One advantage of using N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for DPP-4 inhibition. This allows researchers to study the effects of GLP-1 without interference from other enzymes. However, one limitation of using N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential use in treating neurodegenerative diseases. N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects in animal models, making it a potential therapeutic agent for these diseases. Another area of interest is the development of N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide derivatives with improved specificity and reduced toxicity. Finally, more research is needed to fully understand the biochemical and physiological effects of N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide and its potential therapeutic applications.
合成方法
The synthesis of N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions. It starts with the reaction of 2-bromobenzaldehyde with 4-fluorobenzylamine to form 2-bromo-N-(4-fluorobenzylidene)aniline. This compound is then reacted with N-phenylsulfonylglycine to form N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide.
科学研究应用
N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N~1~-(2-bromophenyl)-N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c22-19-8-4-5-9-20(19)24-21(26)15-25(14-16-10-12-17(23)13-11-16)29(27,28)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYZGSJRWHOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(2-bromophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5761546.png)
![methyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5761563.png)
![8,9-dimethoxy-5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5761570.png)
![methyl 4-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5761571.png)

![4-[2-(3-ethoxyphenoxy)ethyl]morpholine](/img/structure/B5761584.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-furamide](/img/structure/B5761591.png)
![2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5761599.png)




![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![4-bromo-N-(4-ethoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5761651.png)